(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline)
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Overview
Description
(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) is a complex organic compound that features a combination of methoxybenzoyl, phenylethylene, and tetrahydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) typically involves multi-step organic reactions. One common approach is the condensation of p-methoxybenzoyl chloride with 2-phenylethylene in the presence of a base, followed by the cyclization with 1,2,3,4-tetrahydroisoquinoline under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer with different biological activities.
1-Benzylisoquinoline: Shares the isoquinoline backbone but has different substituents and properties.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Another derivative with distinct chemical and biological characteristics .
Uniqueness
(1-(p-Methoxybenzoyl)-2-phenylethylene)di(1,2,3,4-tetrahydroisoquinoline) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxybenzoyl and phenylethylene moieties contribute to its versatility in various chemical reactions and applications .
Properties
CAS No. |
73826-63-8 |
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Molecular Formula |
C34H34N2O2 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-phenyl-2,3-bis(1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one |
InChI |
InChI=1S/C34H34N2O2/c1-38-27-17-15-26(16-18-27)34(37)31(33-29-14-8-6-10-24(29)20-22-36-33)30(25-11-3-2-4-12-25)32-28-13-7-5-9-23(28)19-21-35-32/h2-18,30-33,35-36H,19-22H2,1H3 |
InChI Key |
HPRXSBSJIAMOJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2C3=CC=CC=C3CCN2)C(C4C5=CC=CC=C5CCN4)C6=CC=CC=C6 |
Origin of Product |
United States |
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